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Compound of Interest

Compound Name: 3-Cyclopropylphenol

Cat. No.: B1286756 Get Quote

For Immediate Release

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer

enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the

rising stars in this pursuit is 3-Cyclopropylphenol, a versatile building block that is increasingly

demonstrating its value in the synthesis of innovative therapeutic agents. This technical guide

provides an in-depth exploration of the burgeoning applications of 3-Cyclopropylphenol in
medicinal chemistry, with a focus on its utility in developing selective estrogen receptor

modulators and GABAA receptor agonists.

Core Chemical Properties
3-Cyclopropylphenol (CAS No: 28857-88-7) is a substituted phenol characterized by the

presence of a cyclopropyl group at the meta-position of the aromatic ring. This unique structural

feature imparts a combination of rigidity and lipophilicity, which can be strategically exploited in

drug design to improve binding affinity and metabolic stability.
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Property Value Source

Molecular Formula C₉H₁₀O PubChem

Molecular Weight 134.17 g/mol PubChem

XLogP3 2.5 PubChem

IUPAC Name 3-cyclopropylphenol PubChem

Synthetic Strategies for Derivatization
The phenol moiety of 3-Cyclopropylphenol serves as a versatile handle for a variety of

chemical transformations, enabling the synthesis of a diverse library of derivatives. Key

synthetic approaches include:

Etherification: The Williamson ether synthesis is a classical and effective method for

converting the phenolic hydroxyl group into an ether linkage. This reaction involves the

deprotonation of the phenol with a base to form a phenoxide, which then acts as a

nucleophile to displace a halide from an alkyl halide.

Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction,

allows for the formation of carbon-nitrogen bonds. This powerful technique can be employed

to couple amines with aryl halides or triflates derived from 3-Cyclopropylphenol, providing

access to a wide range of arylamine derivatives.

Cross-Coupling Reactions: The Suzuki coupling, another palladium-catalyzed reaction,

enables the formation of carbon-carbon bonds between an organoboron compound and an

aryl halide or triflate. This method can be utilized to introduce various substituents onto the

aromatic ring of 3-Cyclopropylphenol derivatives.

Application 1: Selective Estrogen Receptor
Modulators (SERMs)
Recent research has highlighted the potential of 3-Cyclopropylphenol derivatives as selective

estrogen receptor modulators (SERMs). SERMs are a class of compounds that exhibit tissue-
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specific estrogenic or anti-estrogenic effects, making them valuable for the treatment of

hormone-responsive conditions such as breast cancer and osteoporosis.

A study by Wang et al. (2018) described the synthesis and biological evaluation of novel

cyclopropyl derivatives as subtype-selective ligands for the estrogen receptor (ER).[1] While

the full text of this crucial study is not publicly available, the abstract indicates the identification

of several compounds with high selectivity for ERα over ERβ.[1] These compounds

demonstrated antagonistic activity against ERα, suggesting their potential as therapeutics for

estrogen-receptor-positive breast cancer.[1]

Experimental Protocols (General)
While the specific protocols from the aforementioned study are not accessible, a general

approach to synthesizing and evaluating such SERMs is outlined below:

Synthesis of 3-Cyclopropylphenol Ethers:

To a solution of 3-Cyclopropylphenol in a suitable solvent (e.g., acetone, DMF), add a base

(e.g., K₂CO₃, NaH) and stir at room temperature.

Add the desired alkyl halide (e.g., 1-bromo-2-chloroethane) and heat the reaction mixture to

reflux.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, cool the reaction, filter, and concentrate the filtrate.

Purify the crude product by column chromatography to obtain the desired ether derivative.

Fluorescence Polarization Assay for Estrogen Receptor Binding:

Prepare solutions of the test compounds, fluorescently labeled estrogen, and purified ERα

and ERβ proteins.

In a microplate, incubate the ER protein with the fluorescently labeled estrogen in the

presence of varying concentrations of the test compound.

Measure the fluorescence polarization of the samples using a suitable plate reader.
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Calculate the binding affinity (e.g., IC₅₀) of the test compounds by analyzing the

displacement of the fluorescently labeled estrogen.

Dual-Luciferase Reporter Assay for Antagonistic Activity:

Transfect a suitable cell line (e.g., MCF-7) with a reporter plasmid containing an estrogen

response element (ERE) linked to a luciferase gene, along with an ER expression vector.

Treat the transfected cells with a known estrogen agonist (e.g., 17β-estradiol) in the

presence of varying concentrations of the test compound.

Measure the luciferase activity in the cell lysates.

Determine the antagonistic activity of the test compounds by their ability to inhibit the

estrogen-induced luciferase expression.

Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen or a

SERM, can modulate gene expression through genomic and non-genomic pathways. As

antagonists, 3-Cyclopropylphenol-based SERMs would likely bind to ERα and induce a

conformational change that prevents the recruitment of coactivators, thereby inhibiting the

transcription of estrogen-responsive genes involved in cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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